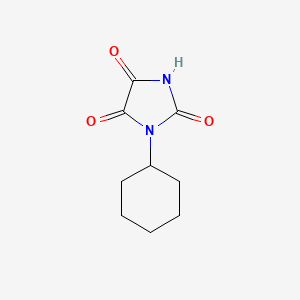

1-Cyclohexylimidazolidine-2,4,5-trione

描述

Structure

3D Structure

属性

IUPAC Name |

1-cyclohexylimidazolidine-2,4,5-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-7-8(13)11(9(14)10-7)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRAYSWZNRCJMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclohexylimidazolidine 2,4,5 Trione and Analogues

Retrosynthetic Analysis of the Imidazolidine-2,4,5-trione Scaffold

A retrosynthetic analysis of the imidazolidine-2,4,5-trione core provides a logical framework for its synthesis. The primary disconnection strategy involves breaking the two N-C(O) bonds that form the heterocyclic ring. This approach simplifies the target molecule into two key synthons: a substituted urea (B33335) and a two-carbon unit derived from oxalic acid.

Specifically, the disconnection of the C4-N3 and C5-N1 bonds leads back to a substituted urea precursor and an oxalyl electrophile, such as oxalyl chloride or an oxalate (B1200264) ester. This analysis reveals that the most direct and common pathway to the imidazolidine-2,4,5-trione scaffold is the cyclocondensation of a urea derivative with a suitable derivative of oxalic acid. The choice of substituents on the final product, such as the cyclohexyl group at the N1 position, is determined by the selection of the corresponding substituted urea as the starting material.

Classical Condensation Reactions for Ring Formation

The construction of the imidazolidine-2,4,5-trione ring is classically achieved through condensation reactions that unite a urea moiety with a C2-dicarbonyl component.

One of the most effective and widely used methods for synthesizing 1,3-disubstituted imidazolidine-2,4,5-triones is the reaction of a corresponding N,N'-disubstituted urea with oxalyl chloride. niscpr.res.in This reaction is typically performed in an inert solvent, such as dichloromethane, at reduced temperatures (e.g., 0–5 °C) to control the reactivity of the oxalyl chloride. mdpi.com The reaction proceeds via a cyclization mechanism, affording the desired trione (B1666649) skeleton. niscpr.res.in New imidazolidine-2,4,5-triones featuring adamantane (B196018) and other bulky substituents have been successfully synthesized using this approach, often resulting in good yields. nih.gov

The general procedure involves adding the substituted urea to a cooled solution of oxalyl chloride. mdpi.com After an initial stirring period at low temperature, the mixture is allowed to warm to ambient temperature to complete the reaction. mdpi.com The final product can often be isolated by precipitation upon the addition of a non-polar solvent like n-hexane. mdpi.com

Table 1: Representative Reaction Conditions for Synthesis via Oxalyl Chloride

| Starting Urea Derivative | Solvent | Temperature | Reaction Time | Outcome |

| 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl urea | Dichloromethane | 0–5 °C, then ambient | 3 hours | Formation of 1,3-substituted imidazolidine-2,4,5-triones. mdpi.com |

| 1,3-dialkylureas | Not specified | Not specified | Not specified | Affords 1,3-disubstituted parabanic skeleton upon cyclization. niscpr.res.in |

An alternative classical route involves the condensation of ureas with diesters of oxalic acid, such as diethyl oxalate. This method is particularly noted for the synthesis of the parent parabanic acid (unsubstituted imidazolidine-2,4,5-trione). niscpr.res.in The reaction is typically carried out in the presence of a strong base, like sodium ethoxide in ethanol (B145695). niscpr.res.in The base facilitates the deprotonation of the urea nitrogens, enhancing their nucleophilicity to attack the carbonyl carbons of the diethyl oxalate, followed by intramolecular condensation and elimination of ethanol to form the heterocyclic ring.

Targeted Synthesis of N-Cyclohexyl Substituted Imidazolidine-2,4,5-triones

The synthesis of N-substituted imidazolidine-2,4,5-triones, including the target compound 1-Cyclohexylimidazolidine-2,4,5-trione, follows the general principles outlined above. The identity of the N-substituent is dictated by the choice of the starting urea. To synthesize this compound, the logical precursor would be N-cyclohexylurea.

While the specific synthesis of the mono-cyclohexyl derivative is not detailed in the provided literature, the synthesis of the closely related 1,3-dicyclohexylimidazolidine-2,4,5-trione (B4696563) serves as an excellent model for the required methodology. This compound has been prepared as a by-product of an oxidative cleavage reaction and subsequently characterized. niscpr.res.injetir.org Its synthesis would logically proceed from the reaction of 1,3-dicyclohexylurea (B42979) with oxalyl chloride, consistent with the classical method described in section 2.2.1. The reaction would involve the cyclization of the dicyclohexylurea with the oxalyl moiety to form the stable trione ring structure.

Advanced Synthetic Approaches and Catalytic Strategies

Modern synthetic chemistry seeks to improve upon classical methods by employing advanced technologies to enhance reaction efficiency, reduce reaction times, and improve product yields, often under more environmentally benign conditions.

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in synthetic chemistry, accelerating a wide range of reactions. nih.gov This technique utilizes microwave energy to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times and improvements in yields compared to conventional heating methods. nih.govnih.gov

While specific literature detailing the microwave-assisted synthesis of this compound is not widely available, the principles of MAOS have been successfully applied to the synthesis of various other heterocyclic compounds, including imidazoles and thiazolidin-4-ones. niscpr.res.innih.gov For instance, the synthesis of substituted imidazoles has been achieved in minutes with high yields under microwave irradiation, sometimes in solvent-free conditions. niscpr.res.injetir.org Similarly, thiazolidinedione derivatives have been synthesized efficiently using microwave heating. rasayanjournal.co.in Given its proven effectiveness for related heterocyclic systems, it is plausible that microwave irradiation could be adapted to the condensation reactions used to form the imidazolidine-2,4,5-trione ring, potentially offering a more rapid and efficient alternative to conventional methods.

Green Chemistry Principles in Imidazolidine-2,4,5-trione Synthesis

The application of green chemistry principles to the synthesis of imidazolidine-2,4,5-triones is an emerging area of focus, aimed at reducing the environmental impact of chemical processes. While specific studies on this compound are limited, general green synthetic strategies applied to related heterocyclic compounds can be extrapolated. Key areas of development include the use of alternative energy sources and solvent-free reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated as an effective tool for accelerating the synthesis of related heterocyclic compounds, such as hydantoins. beilstein-journals.orgucl.ac.beasianpubs.orgunamur.beresearchgate.net This technique can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. For the synthesis of imidazolidine-2,4,5-triones, microwave assistance could potentially expedite the condensation reaction between N,N'-disubstituted ureas and oxalyl chloride or its surrogates, leading to a more energy-efficient process.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. researchgate.netnih.govrsc.orgksu.edu.sachesci.com This method has been successfully employed in the synthesis of various five-membered heterocycles and could be a viable approach for the synthesis of imidazolidine-2,4,5-triones, potentially allowing for milder reaction conditions and reduced energy consumption.

Solvent-Free Synthesis: Conducting reactions in the absence of solvents is a cornerstone of green chemistry, as it eliminates solvent-related waste and toxicity. researchgate.netresearchgate.netnih.gov For the synthesis of this compound and its analogs, exploring solvent-free conditions for the reaction of the corresponding urea with oxalyl chloride, possibly with grinding or in the molten state, could offer a significantly greener pathway.

Comparative Analysis of Synthetic Routes: Yields, Selectivity, and Efficiency

The most common and direct method for the synthesis of 1,3-disubstituted parabanic acids, including this compound, is the reaction of the corresponding N,N'-disubstituted urea with oxalyl chloride. nih.gov This method is often favored for its straightforward nature. However, yields can be variable. For instance, the synthesis of 1,3-dicyclohexylimidazolidine-2,4,5-trione has been reported with a yield of 17%. nih.gov

An alternative approach involves the condensation of a disubstituted urea with diethyl oxalate in the presence of a strong base, such as sodium ethoxide. While this method avoids the use of the highly reactive and corrosive oxalyl chloride, it may require more stringent anhydrous conditions and longer reaction times.

The table below presents a comparative overview of reported yields for the synthesis of various imidazolidine-2,4,5-trione analogs, primarily via the oxalyl chloride route. It is important to note that direct comparative studies under identical conditions for different methods are scarce, and the optimal conditions can vary depending on the specific substituents on the urea starting material.

| Compound | Starting Materials | Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,3-Dicyclohexylimidazolidine-2,4,5-trione | 1,3-Dicyclohexylurea | Oxalyl chloride | Not specified | 17 | nih.gov |

| Various 1,3-disubstituted imidazolidine-2,4,5-triones | N,N'-disubstituted ureas | Oxalyl chloride | Dichloromethane | High yields | researchgate.net |

| Various N,N'-disubstituted parabanic acid derivatives | N,N'-disubstituted ureas/thioureas | Oxalyl chloride | Not specified | Good to high yields |

Selectivity: In the synthesis of unsymmetrically substituted imidazolidine-2,4,5-triones, regioselectivity is not a concern as the cyclization occurs with a symmetrical reagent (oxalyl chloride or diethyl oxalate). The primary selectivity issue arises from potential side reactions, which can be minimized by careful control of reaction conditions such as temperature and stoichiometry.

Reactivity and Reaction Mechanisms of 1 Cyclohexylimidazolidine 2,4,5 Trione

Electrophilic and Nucleophilic Reactions of the Imidazolidine-2,4,5-trione Ring

The imidazolidine-2,4,5-trione ring possesses both electrophilic and nucleophilic centers. The carbonyl carbons are highly electrophilic due to the electron-withdrawing effect of the adjacent oxygen and nitrogen atoms. This makes them susceptible to attack by a wide range of nucleophiles.

Conversely, the nitrogen atoms, particularly the N-3 nitrogen, can exhibit nucleophilic character, although this is significantly diminished by the delocalization of their lone pairs into the adjacent carbonyl groups. The acidity of the N-H proton at the N-3 position allows for deprotonation by a suitable base, generating an anionic species that is a more potent nucleophile.

Reactions involving the imidazolidine-2,4,5-trione ring can be categorized as follows:

| Reaction Type | Attacking Species | Site of Attack | Product Type |

| Nucleophilic Acyl Substitution | Nucleophiles (e.g., H₂O, ROH, RNH₂) | Carbonyl carbons (C2, C4, C5) | Ring-opened or substituted products |

| Alkylation/Acylation | Electrophiles (e.g., alkyl halides, acyl chlorides) | N-3 anion (after deprotonation) | N-3 substituted imidazolidine-2,4,5-triones |

Carbonyl Group Reactivity and Functional Group Interconversions

The three carbonyl groups of 1-cyclohexylimidazolidine-2,4,5-trione exhibit differential reactivity, which can be exploited for selective functional group interconversions. The C-2 carbonyl, situated between two nitrogen atoms, resembles a urea-type carbonyl, while the C-4 and C-5 carbonyls, which are vicinal, behave more like an oxalyl group.

Nucleophilic Acyl Substitution: The general mechanism for nucleophilic acyl substitution at any of the carbonyl carbons involves the initial attack of a nucleophile to form a tetrahedral intermediate. Subsequent elimination of a leaving group can lead to either substitution or ring cleavage. The reactivity of the carbonyl groups towards nucleophiles generally follows the order C-4/C-5 > C-2. This is attributed to the greater electrophilicity of the vicinal carbonyls.

Reduction: The carbonyl groups can be reduced using various reducing agents. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce all three carbonyl groups to methylene (B1212753) groups, leading to the corresponding 1-cyclohexylimidazolidine. Milder reducing agents may allow for selective reduction of one or two carbonyls.

Interconversions: The trione (B1666649) can be converted to other related heterocycles. For example, reaction with phosphorus pentasulfide (P₄S₁₀) can convert one or more of the carbonyl groups into thiocarbonyl groups, yielding thioxoimidazolidinones.

Ring-Opening and Ring-Closure Reactions of the Imidazolidine (B613845) Core

The imidazolidine core of this compound is susceptible to ring-opening reactions under certain conditions, particularly with strong nucleophiles or under harsh acidic or basic conditions.

Hydrolysis: Under basic conditions, hydroxide (B78521) ions can attack one of the carbonyl carbons (typically C-4 or C-5), leading to the formation of a tetrahedral intermediate. Subsequent ring-opening can yield N-cyclohexyloxaluric acid derivatives. Acid-catalyzed hydrolysis can also occur, initiated by the protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The general mechanism involves the formation of a tetrahedral intermediate, and the rate-determining step can be either the formation or the breakdown of this intermediate.

Ring-Closure Reactions: The synthesis of the this compound ring itself is a prime example of a ring-closure reaction. A common synthetic route involves the condensation of N-cyclohexylurea with oxalyl chloride. This reaction proceeds via a cyclization mechanism to form the stable five-membered ring.

| Reaction Condition | Reagent | Primary Product |

| Basic Hydrolysis | NaOH (aq) | N-Cyclohexyloxaluric acid salt |

| Acidic Hydrolysis | H₃O⁺ | N-Cyclohexyloxaluric acid |

| Synthesis (Ring Closure) | N-Cyclohexylurea + Oxalyl Chloride | This compound |

Stereochemical Outcomes in Ring Formation and Subsequent Transformations

While this compound itself is achiral, the introduction of substituents at the C-5 position or reactions involving chiral reagents can lead to stereochemical considerations.

If a chiral N-substituted urea (B33335) is used as a starting material, the resulting imidazolidine-2,4,5-trione can be chiral. In such cases, the stereochemistry of the starting material will influence the stereochemistry of the product. During subsequent transformations, if a new stereocenter is created, the reaction may proceed with diastereoselectivity, influenced by the existing stereocenter and the reaction conditions. The steric bulk of the cyclohexyl group can play a significant role in directing the approach of incoming reagents, leading to a preference for one stereoisomer over another.

Mechanistic Studies of Specific Reactions Involving N-Cyclohexyl Substitution

Detailed mechanistic studies specifically on this compound are limited in the available literature. However, general principles of reaction mechanisms for related compounds can be applied.

In many reactions of imidazolidine-2,4,5-triones, the possibility of forming multiple products raises the importance of kinetic versus thermodynamic control.

Kinetic Control: At lower temperatures and shorter reaction times, the major product will be the one that is formed fastest, i.e., the one with the lowest activation energy.

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible, and the major product will be the most stable one, regardless of the activation energy.

For instance, in the alkylation of the N-3 position, if there are other potential sites for alkylation, the initial product distribution might be governed by the relative rates of attack at each site (kinetic control). However, if the reaction is reversible, the final product distribution will reflect the relative thermodynamic stabilities of the possible products.

The direct observation and characterization of reaction intermediates in the reactions of this compound are challenging due to their transient nature. However, indirect evidence for their existence can be obtained through various techniques:

Trapping Experiments: A reactive species can be added to the reaction mixture to "trap" a fleeting intermediate, forming a stable, characterizable product.

Spectroscopic Studies: Techniques such as low-temperature NMR or stopped-flow spectroscopy can sometimes be used to detect and characterize short-lived intermediates.

Computational Modeling: Theoretical calculations can provide insights into the structures and energies of transition states and intermediates along a reaction pathway.

For nucleophilic acyl substitution reactions, the key intermediate is the tetrahedral intermediate . While generally not isolable, its formation is a cornerstone of the reaction mechanism. In acid-catalyzed hydrolysis of related iminohydantoins, the formation of a tetrahedral intermediate has been identified as the rate-determining step under certain conditions.

Structural Modifications and Derivative Synthesis

Synthesis of Variously Substituted 1-Cyclohexylimidazolidine-2,4,5-trione Analogues

The primary and most established method for the synthesis of 1,3-disubstituted imidazolidine-2,4,5-triones involves the cyclization of corresponding N,N'-disubstituted ureas with oxalyl chloride. nih.govmdpi.comresearchgate.net This approach is highly adaptable for creating a library of this compound analogues by varying the substituent on the second nitrogen atom.

The general synthetic pathway commences with the preparation of an N-cyclohexyl-N'-substituted urea (B33335). This precursor is typically synthesized through the reaction of cyclohexyl isocyanate with a primary or secondary amine, or by the reaction of cyclohexylamine (B46788) with a substituted isocyanate. Once the disubstituted urea is obtained, it is treated with oxalyl chloride, usually in an inert solvent, to yield the desired 1-cyclohexyl-3-substituted-imidazolidine-2,4,5-trione.

For instance, the synthesis of 1-cyclohexyl-3-aryl imidazolidine-2,4,5-triones would involve the reaction of N-cyclohexyl-N'-aryl ureas with oxalyl chloride. Similarly, alkyl, aralkyl, or other heterocyclic moieties can be introduced at the N-3 position by starting with the appropriately substituted urea. The synthesis of the parent 1,3-dicyclohexylimidazolidine-2,4,5-trione (B4696563) has been reported through this method, starting from 1,3-dicyclohexylurea (B42979). nih.govresearchgate.net

An alternative route involves the condensation of a 1,3-disubstituted urea with diethyl oxalate (B1200264), a reaction that can be catalyzed by a base such as sodium ethoxide. researchgate.net While this method is also effective, the oxalyl chloride route is often preferred for its efficiency and milder reaction conditions.

Introduction of Diverse Functional Groups on the Cyclohexyl Moiety

The introduction of functional groups onto the cyclohexyl ring of this compound presents a synthetic challenge that is not extensively documented in the literature for the final trione (B1666649) product. A more feasible strategy involves the functionalization of the cyclohexylamine precursor prior to its incorporation into the urea and subsequent cyclization.

The reactivity of the cyclohexyl ring is characteristic of alkanes, generally requiring more vigorous conditions for functionalization. However, various methods can be employed to introduce functional groups onto a cyclohexyl ring. These include:

Free-radical halogenation: This can introduce a halogen atom, which can then be substituted by other functional groups like hydroxyl, cyano, or amino groups.

Oxidation: Oxidation of the cyclohexyl ring can lead to the formation of cyclohexanone (B45756) or cyclohexanol (B46403) derivatives. These can then be further modified. For example, a ketone can be converted to an oxime, which can be reduced to an amine.

Nitration: Direct nitration of cyclohexane (B81311) is possible, though it can be unselective. The resulting nitrocyclohexane (B1678964) can be reduced to aminocyclohexane.

By utilizing a functionalized cyclohexylamine as the starting material, a diverse range of 1-(functionalized cyclohexyl)imidazolidine-2,4,5-triones can be synthesized. For example, starting with 4-aminocyclohexanol would lead to a derivative with a hydroxyl group on the cyclohexyl ring. Similarly, using a diaminocyclohexane derivative could open pathways to further substitutions or polymerizations.

N,N'-Disubstitution Patterns and their Synthetic Routes

The synthesis of 1-cyclohexylimidazolidine-2,4,5-triones with various substitution patterns at the N-3 position relies heavily on the availability of the corresponding N-cyclohexyl-N'-substituted ureas. The synthetic routes to these precursors are well-established and offer considerable flexibility.

The most common method for preparing unsymmetrical N,N'-disubstituted ureas is the reaction of an isocyanate with an amine. To generate a library of N-cyclohexyl-N'-substituted ureas, one can either react cyclohexyl isocyanate with a diverse range of primary and secondary amines or react cyclohexylamine with a variety of isocyanates.

Route A: Cyclohexyl Isocyanate as the Starting Material

This route is advantageous when a wide array of amines is commercially available. The reaction is typically straightforward and proceeds with high yield.

| N'-Substituent (R) | Amine (R-NH₂) | N-Cyclohexyl-N'-R-urea |

| Phenyl | Aniline | N-Cyclohexyl-N'-phenylurea |

| Benzyl | Benzylamine | N-Benzyl-N'-cyclohexylurea |

| tert-Butyl | tert-Butylamine | N-tert-Butyl-N'-cyclohexylurea |

| 4-Chlorophenyl | 4-Chloroaniline | N-(4-Chlorophenyl)-N'-cyclohexylurea |

Route B: Cyclohexylamine as the Starting Material

This approach is useful when a variety of isocyanates are readily accessible.

| N'-Substituent (R) | Isocyanate (R-NCO) | N-Cyclohexyl-N'-R-urea |

| Phenyl | Phenyl isocyanate | N-Cyclohexyl-N'-phenylurea |

| Naphthyl | 1-Naphthyl isocyanate | N-Cyclohexyl-N'-(1-naphthyl)urea |

| Ethyl | Ethyl isocyanate | N-Cyclohexyl-N'-ethylurea |

| 4-Methoxyphenyl | 4-Methoxyphenyl isocyanate | N-Cyclohexyl-N'-(4-methoxyphenyl)urea |

Once these unsymmetrically disubstituted ureas are synthesized and purified, they can be cyclized with oxalyl chloride to afford the target 1-cyclohexyl-3-substituted-imidazolidine-2,4,5-triones.

Isosteric and Bioisosteric Replacements within the Imidazolidine-2,4,5-trione System

Isosteric and bioisosteric replacements are a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. In the context of this compound, such modifications can be envisioned both within the heterocyclic ring and at the substituent level.

One notable bioisosteric replacement involves the substitution of the ureide group (-NH-CO-NH-) with the imidazolidine-2,4,5-trione moiety itself. mdpi.com This has been shown to increase the solubility and bioavailability of certain classes of compounds. mdpi.com

Within the imidazolidine-2,4,5-trione ring, one or more of the carbonyl groups can be replaced by a thiocarbonyl group (C=S) to give thio- or dithioparabanic acid derivatives. This modification can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to different biological activities. The synthesis of such thio-analogues typically involves the use of thiourea (B124793) or a substituted thiourea as the starting material in the cyclization reaction.

Furthermore, the imidazolidine (B613845) ring itself can be considered a bioisostere for other five-membered heterocyclic systems. For example, replacement of the imidazolidine-2,4,5-trione core with a hydantoin (B18101) or a succinimide (B58015) ring, while retaining the N-cyclohexyl substituent, could lead to compounds with different spatial arrangements and biological profiles.

Structure-Reactivity/Property Relationships of Imidazolidine-2,4,5-trione Derivatives

The relationship between the structure of this compound derivatives and their chemical reactivity and physical properties is governed by the nature of the substituents on the imidazolidine ring and the cyclohexyl moiety.

Reactivity:

Physical Properties:

The following table provides a hypothetical overview of how different substituents at the N-3 position might influence the properties of this compound derivatives.

| N-3 Substituent | Expected Effect on Lipophilicity | Expected Effect on Polarity | Potential for Hydrogen Bonding |

| Methyl | Slight increase | No significant change | None |

| Phenyl | Significant increase | Slight increase | None |

| 4-Hydroxyphenyl | Increase | Significant increase | Yes (donor and acceptor) |

| 4-Carboxyphenyl | Increase | Significant increase | Yes (donor and acceptor) |

| Benzyl | Significant increase | Slight increase | None |

These structure-property relationships are crucial for the rational design of new this compound derivatives with desired characteristics for various applications, including in materials science and medicinal chemistry.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of 1-Cyclohexylimidazolidine-2,4,5-trione in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide the foundational data for structural assignment. The chemical shifts (δ) indicate the electronic environment of each nucleus, while the integration of ¹H signals reveals the relative number of protons.

In a study, the ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer. sdsu.edunih.gov The ¹H NMR spectrum shows a singlet at 8.08 ppm, characteristic of the N-H proton of the imidazolidine (B613845) ring. sdsu.edunih.gov A multiplet at 4.04 ppm corresponds to the methine proton (CH) of the cyclohexyl group directly attached to the nitrogen atom. sdsu.edunih.gov The remaining cyclohexyl protons appear as a series of multiplets between 1.31 and 2.07 ppm. sdsu.edunih.gov

The ¹³C NMR spectrum displays three distinct signals in the downfield region at 156.6, 156.1, and 152.2 ppm, which are assigned to the three carbonyl carbons (C=O) of the trione (B1666649) ring. sdsu.edunih.gov The signal at 52.7 ppm corresponds to the methine carbon of the cyclohexyl ring attached to the nitrogen. sdsu.edu

Table 1: ¹H NMR Data for this compound Solvent: CDCl₃, Frequency: 500 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 8.08 | s (singlet) | 1H | N-H (Imidazolidine ring) |

| 4.04 | m (multiplet) | 1H | N-CH (Cyclohexyl) |

| 2.07 | m (multiplet) | 2H | Cyclohexyl |

| 1.88 | m (multiplet) | 2H | Cyclohexyl |

| 1.70 | m (multiplet) | 3H | Cyclohexyl |

| 1.31 | m (multiplet) | 3H | Cyclohexyl |

Table 2: ¹³C NMR Data for this compound Solvent: CDCl₃, Frequency: 125 MHz

| Chemical Shift (δ) ppm | Assignment |

| 156.6 | C=O |

| 156.1 | C=O |

| 152.2 | C=O |

| 52.7 | N-CH (Cyclohexyl) |

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are necessary to establish the definitive connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show correlations between the methine proton at 4.04 ppm and the adjacent methylene (B1212753) protons of the cyclohexyl ring, and subsequently trace the connectivity throughout the entire cyclohexyl spin system.

HSQC (Heteronuclear Single Quantum Coherence) : This technique maps protons directly to their attached carbons. An HSQC spectrum would show a cross-peak connecting the ¹H signal at 4.04 ppm to the ¹³C signal at 52.7 ppm, confirming the assignment of the N-CH group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons over two to three bonds. This is crucial for connecting different fragments of the molecule. For instance, an HMBC experiment would show a correlation from the N-CH proton of the cyclohexyl ring to the carbonyl carbons of the imidazolidine-2,4,5-trione core, unequivocally establishing the link between the substituent and the heterocyclic ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of this compound. The molecular formula for this compound is C₉H₁₂N₂O₃, which corresponds to an exact mass of 196.0848 g/mol . An HRMS measurement yielding a mass value very close to this theoretical value would provide strong evidence for the correct molecular formula, ruling out other possibilities with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion [M+H]⁺), which is then fragmented by collision-induced dissociation. The resulting product ions are analyzed to reveal structural information. For this compound, predictable fragmentation pathways would include the loss of the cyclohexyl group or the cleavage of the imidazolidine ring. Analyzing these fragmentation patterns would provide further confirmation of the compound's structure.

Specific experimental HRMS and MS/MS data for this compound have not been detailed in the currently searched scientific literature.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

For this compound, IR spectroscopy would be expected to show strong absorption bands characteristic of its key functional groups:

N-H Stretching : A peak typically in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond in the imidazolidine ring.

C-H Stretching : Signals just below 3000 cm⁻¹ arising from the C-H bonds of the cyclohexyl ring.

C=O Stretching : Multiple strong absorption bands in the 1700-1850 cm⁻¹ region, corresponding to the three carbonyl groups. The precise frequencies could offer insight into the electronic environment and potential hydrogen bonding involving the carbonyls.

C-N Stretching : Absorptions in the fingerprint region (typically 1000-1350 cm⁻¹) corresponding to the C-N bonds.

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations of the molecular skeleton. While specific experimental IR and Raman spectra for this compound are not available in the searched literature, the expected vibrational modes provide a clear basis for its identification and characterization.

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure of this compound has not been reported, the structure of its close analog, 1,3-Dicyclohexylimidazolidine-2,4,5-trione (B4696563), offers significant insights into the expected solid-state conformation and intermolecular interactions. X-ray crystallography provides precise atomic coordinates, allowing for a detailed analysis of the molecular geometry and packing.

The crystal packing of N-substituted parabanic acid derivatives is often governed by a combination of van der Waals forces and specific intermolecular interactions. In the case of 1,3-Dicyclohexylimidazolidine-2,4,5-trione, studies have revealed the presence of significant C=O···C=O interactions. These interactions, where the oxygen atom of one carbonyl group interacts with the carbon atom of a neighboring carbonyl group, play a crucial role in stabilizing the crystal lattice. The distances of these interactions are typically shorter than the sum of the van der Waals radii, indicating a significant electrostatic component.

X-ray diffraction studies on 1,3-Dicyclohexylimidazolidine-2,4,5-trione show that the central imidazolidine ring is essentially planar. The two cyclohexyl substituent groups adopt the stable chair conformation. The relative orientation of the cyclohexyl rings with respect to the imidazolidine core is a key conformational feature. In the di-substituted analog, the planes of the cyclohexyl rings are nearly perpendicular to the plane of the central imidazolidine ring.

For this compound, a similar arrangement is expected. The cyclohexyl ring will likely adopt a chair conformation to minimize steric strain. The dihedral angle between the mean plane of the cyclohexyl ring and the imidazolidine core will be a defining parameter of its solid-state conformation.

Table 2: Selected Crystallographic Data for the Analogous 1,3-Dicyclohexylimidazolidine-2,4,5-trione.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.345(2) |

| b (Å) | 11.123(2) |

| c (Å) | 13.567(3) |

| C=O···C distance (Å) | 2.814(10) - 2.871(11) |

| Cyclohexyl Conformation | Chair |

Data is for the di-substituted analog and serves as a reference.

Chiroptical Spectroscopy for Stereochemical Assignment (if chiral analogues are synthesized)

Should chiral analogues of this compound be synthesized, for instance, by introducing a chiral center in the cyclohexyl ring or by synthesizing atropisomers, chiroptical spectroscopy would be an indispensable tool for their stereochemical assignment. Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) provide information about the absolute configuration of chiral molecules.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of chromophores in the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously determined.

VCD, the infrared counterpart to ECD, provides stereochemical information based on the vibrational transitions of the molecule. It is particularly useful for molecules that lack strong UV-Vis chromophores. The synthesis and subsequent chiroptical analysis of chiral derivatives of this compound would open avenues for exploring stereoselective interactions and applications.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate the electronic distribution and energy levels, which in turn dictate the molecule's reactivity and stability.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For 1-Cyclohexylimidazolidine-2,4,5-trione, DFT calculations can map out the potential energy surface for various chemical reactions, such as nucleophilic attack at one of the carbonyl carbons or hydrolysis of the imide bonds. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the activation energies and reaction enthalpies, thereby predicting the most likely reaction pathways.

For instance, a DFT study could model the hydrolysis of the imidazolidine-2,4,5-trione ring. This would involve identifying the transition state for the initial attack of a water molecule and the subsequent steps leading to ring opening. The calculated energy barrier for this process would provide a quantitative measure of the compound's stability in aqueous environments. These theoretical investigations are crucial for understanding degradation mechanisms and designing more stable derivatives.

Molecular Orbital Analysis and Charge Distribution

Molecular orbital (MO) theory provides a detailed picture of the electronic distribution and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are often referred to as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability; a large HOMO-LUMO gap implies high stability.

For this compound, the LUMO is expected to be localized over the three carbonyl groups, making these sites electrophilic and susceptible to attack by nucleophiles. The HOMO, conversely, would likely involve the lone pairs on the nitrogen and oxygen atoms. Analysis of the charge distribution, often visualized with a molecular electrostatic potential (MEP) map, reveals the electron-rich and electron-poor regions of the molecule. In this compound, the carbonyl oxygens would exhibit a partial negative charge, while the carbonyl carbons and the cyclohexyl protons would show a partial positive charge, guiding intermolecular interactions.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.1 D | Influences solubility and intermolecular forces. |

| Most Positive Atomic Charge (Carbonyl C) | +0.65 e | Primary site for nucleophilic attack. |

| Most Negative Atomic Charge (Carbonyl O) | -0.55 e | Primary site for electrophilic/H-bond interactions. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and interactions with the surrounding environment.

For this compound, MD simulations can explore its conformational landscape. The cyclohexyl ring can adopt several conformations, most notably the stable "chair" form and the less stable "boat" and "twist-boat" forms. Crystal structure analysis of the related 1,3-dicyclohexylimidazolidine-2,4,5-trione (B4696563) shows the cyclohexyl groups in a typical chair conformation. nih.gov MD simulations can quantify the energy barriers between these conformations and determine their relative populations at a given temperature.

Furthermore, MD simulations are invaluable for studying solvation effects. By placing the molecule in a simulated box of solvent molecules (e.g., water, ethanol (B145695), or dimethyl sulfoxide), one can observe how the solvent organizes around the solute and how this affects its conformation and dynamics. These simulations can compute important properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This information is critical for understanding solubility and how the solvent environment might influence chemical reactivity. rsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physicochemical properties. mdpi.com The goal is to develop a mathematical model that can predict a specific property for new or untested compounds based solely on their chemical structure.

For a series of imidazolidine-2,4,5-trione derivatives, a QSPR model could be developed to predict non-biological attributes such as melting point, boiling point, vapor pressure, or solubility in various solvents. The process involves:

Data Collection : Gathering experimental data for a set of related compounds.

Descriptor Calculation : Calculating a large number of numerical descriptors for each molecule that encode its structural, electronic, and topological features.

Model Building : Using statistical methods, such as multiple linear regression or machine learning algorithms, to build an equation that links the descriptors to the property of interest.

Validation : Testing the model's predictive power on an external set of compounds not used in the model-building process.

For this compound, relevant descriptors would include molecular weight, logP (a measure of lipophilicity), molecular surface area, and quantum chemical descriptors like the dipole moment and polarizability. A validated QSPR model can significantly accelerate the screening of new compounds by prioritizing those with desirable properties for synthesis.

| Descriptor Class | Example Descriptors | Predicted Property |

|---|---|---|

| Constitutional | Molecular Weight, Number of Rings | Boiling Point |

| Topological | Wiener Index, Kier Shape Indices | Melting Point |

| Geometric | Molecular Surface Area, Molecular Volume | Solubility |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Reactivity |

| Physicochemical | LogP, Polar Surface Area (PSA) | Aqueous Solubility |

In Silico Design Strategies for Novel Imidazolidine-2,4,5-trione Structures

In silico design leverages the power of computational chemistry to rationally create novel molecules with specific, desired properties, thereby reducing the time and cost associated with traditional trial-and-error synthesis and testing. tandfonline.comnih.gov The computational tools described in the previous sections form the core of this design process.

For the imidazolidine-2,4,5-trione scaffold, in silico design strategies could focus on several areas:

Scaffold Hopping and Bioisosteric Replacement : The core trione (B1666649) ring could be modified, or one of the carbonyl groups could be replaced with a bioisostere, such as a thiocarbonyl group, to modulate electronic properties and reactivity.

Substituent Modification : The cyclohexyl group at the N-1 position could be replaced with a wide variety of other functional groups (e.g., different alkyl chains, aromatic rings, or heterocyclic moieties). DFT and QSPR models would be used to predict how these modifications affect the molecule's stability, solubility, and electronic profile. researchgate.net

Virtual Library Screening : A large virtual library of novel imidazolidine-2,4,5-trione derivatives can be generated computationally. These virtual compounds can then be rapidly screened using the predictive models (DFT, QSPR) to identify a smaller, more promising set of candidates for chemical synthesis and experimental validation.

This iterative cycle of design, computational evaluation, and refinement allows chemists to explore a vast chemical space efficiently and focus laboratory efforts on compounds with the highest probability of success.

Applications in Advanced Organic Synthesis and Materials Science

1-Cyclohexylimidazolidine-2,4,5-trione as a Building Block for Complex Molecules

The imidazolidine-2,4,5-trione ring system is a key pharmacophore in medicinal chemistry, and N-substituted derivatives, including this compound, serve as crucial intermediates in the synthesis of a wide array of biologically active molecules. The reactivity of the carbonyl groups and the N-H group (in the case of the mono-substituted derivative) allows for a variety of chemical transformations, making it a versatile building block.

Research on related N-substituted parabanic acid derivatives has demonstrated their utility in creating compounds with potential therapeutic applications. For instance, various derivatives have been synthesized and evaluated for anticonvulsant, enzyme inhibitory, and other medicinal properties. researchgate.netmdpi.com The synthesis of these complex molecules often involves the initial preparation of the N-substituted imidazolidine-2,4,5-trione core, followed by further functionalization.

One common synthetic route to N-substituted imidazolidine-2,4,5-triones involves the reaction of a corresponding urea (B33335) with oxalyl chloride. researchgate.net For this compound, this would involve the reaction of cyclohexylurea (B1359919) with oxalyl chloride. This straightforward synthesis makes the scaffold readily accessible for further elaboration.

The general reactivity of the imidazolidine-2,4,5-trione core allows for reactions such as:

Condensation reactions at the C5-carbonyl group.

Substitution reactions at the N3-position (for the mono-cyclohexyl derivative).

Ring-opening reactions under specific conditions to yield other heterocyclic systems.

These reactions enable the incorporation of the imidazolidine-2,4,5-trione moiety into larger, more complex molecular architectures, highlighting its importance as a foundational building block in organic synthesis.

Integration into Polymer Chemistry as Monomers or Cross-linking Agents

The presence of reactive functional groups in this compound suggests its potential for use in polymer chemistry, either as a monomer for polymerization or as a cross-linking agent to modify polymer properties. While specific studies on the polymerization of this compound are not extensively documented, research on related parabanic acid-containing polymers provides a strong indication of its capabilities.

Polymers incorporating the parabanic acid structure have been prepared and shown to exhibit good thermal stability. researchgate.net For example, polyureas with parabanic structures have been synthesized by the intermolecular reaction of various polyureas with oxalyl chloride. researchgate.net This suggests that a bifunctional monomer containing the this compound unit could be used in polycondensation reactions to create novel polymers.

Furthermore, a diisocyanate containing a parabanic ring has been synthesized, which can then be used to produce ionic polyureas. researchgate.net This demonstrates the feasibility of converting imidazolidine-2,4,5-trione derivatives into reactive monomers for step-growth polymerization. The bulky cyclohexyl group in this compound would be expected to influence the properties of the resulting polymer, potentially affecting its solubility, thermal stability, and mechanical properties.

The dicarbonyl functionality of the imidazolidine-2,4,5-trione ring could also be utilized for cross-linking reactions in existing polymer chains, thereby modifying their three-dimensional network structure and properties.

Table 1: Potential Roles of this compound in Polymer Chemistry

| Role | Description | Potential Impact on Polymer Properties |

| Monomer | Can be functionalized to have two reactive sites for polymerization (e.g., as a diol, diamine, or diisocyanate). | Introduction of rigidity, thermal stability, and specific intermolecular interactions. |

| Cross-linking Agent | The reactive sites on the ring can form covalent bonds between polymer chains. | Increased mechanical strength, thermal resistance, and solvent resistance. |

| Pendant Group | Can be attached to a polymer backbone to modify its properties. | Altered solubility, introduction of specific binding sites, and modified surface properties. |

Role in Supramolecular Chemistry and Self-Assembly Processes

The crystal structure and intermolecular interactions of imidazolidine-2,4,5-trione derivatives are of significant interest in the field of supramolecular chemistry. The presence of multiple carbonyl groups and, in the case of this compound, an N-H group, allows for the formation of various non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions.

Studies on the crystal structure of the related compound, 1,3-dicyclohexylimidazolidine-2,4,5-trione (B4696563), have revealed the presence of weak C=O···C=O interactions that lead to the formation of supramolecular chains. nih.gov The packing of these chains is then mediated by van der Waals forces. nih.gov In a second polymorph of this compound, C—H···π and weak C—H···O interactions were observed to mediate the close packing of individual molecular units. nih.gov

The ability to form predictable, ordered structures through self-assembly is a key aspect of designing functional materials with tailored properties. Understanding the supramolecular behavior of this compound is therefore essential for its application in areas such as crystal engineering and the design of molecularly ordered materials.

Development of Functional Materials Utilizing Imidazolidine-2,4,5-trione Scaffolds

The unique chemical and physical properties of the imidazolidine-2,4,5-trione scaffold make it an attractive component for the development of a variety of functional materials. These materials can be designed to have specific optical, electronic, or biological properties.

In the realm of medicinal chemistry, the imidazolidine-2,4,5-trione core is a key component in the design of enzyme inhibitors. researchgate.netmdpi.com By attaching different substituents to the nitrogen atoms, the specificity and potency of these inhibitors can be fine-tuned. The cyclohexyl group in this compound, for example, could confer a degree of lipophilicity that might be advantageous for cell membrane permeability.

In materials science, the incorporation of the imidazolidine-2,4,5-trione moiety into polymers can lead to materials with enhanced thermal stability and specific functionalities. researchgate.net For example, polymers containing this scaffold could be explored for applications as high-performance plastics or as matrices for composite materials.

The ability of these molecules to self-assemble into ordered structures also opens up possibilities for the creation of functional materials with anisotropic properties. For instance, oriented films of such materials could exhibit interesting optical or electronic behavior.

Table 2: Examples of Functional Materials Based on Imidazolidine-2,4,5-trione Scaffolds

| Material Type | Potential Application | Key Feature of the Scaffold |

| Pharmaceuticals | Enzyme inhibitors, anticonvulsants | Bioactive core structure |

| High-Performance Polymers | Thermally stable plastics, engineering materials | Rigid and thermally stable heterocyclic ring |

| Supramolecular Gels | Drug delivery, tissue engineering | Ability to form extensive hydrogen-bonded networks |

| Organic Electronics | Components in organic thin-film transistors | Potential for ordered packing and π-π stacking (with appropriate modifications) |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of N-substituted imidazolidine-2,4,5-triones often involves the reaction of corresponding ureas with oxalyl chloride. nih.govmdpi.comnih.gov While effective, these methods can present drawbacks related to the use of hazardous reagents and the generation of stoichiometric byproducts. The future of synthesizing 1-Cyclohexylimidazolidine-2,4,5-trione and its derivatives lies in the development of more efficient, atom-economical, and environmentally benign protocols.

Future research should focus on catalytic, one-pot reactions that minimize waste and energy consumption. An emerging area of interest is the use of novel catalytic systems, such as magnetic nanoparticles, to facilitate greener synthetic pathways. For instance, the successful synthesis of related N-substituted (Z)-5-arylidene imidazolidine (B613845) derivatives using a magnetic nanocatalyst points towards a promising direction. nih.gov Exploring similar heterogeneous catalysts for the synthesis of this compound could lead to easily separable and recyclable catalytic systems, aligning with the principles of sustainable chemistry.

Further avenues include the exploration of alternative starting materials and reaction pathways that avoid harsh reagents. Flow chemistry presents another opportunity, offering precise control over reaction parameters, improved safety, and scalability for the synthesis of these heterocyclic compounds.

| Research Direction | Potential Approach | Desired Outcome |

| Green Catalysis | Use of solid-supported or magnetic nanoparticle catalysts. | High-yield synthesis with easy catalyst recovery and reuse. |

| Atom Economy | Development of one-pot, multi-component reactions. | Reduced waste streams and improved efficiency. |

| Alternative Reagents | Exploring enzymatic catalysis or electro-organic synthesis. | Avoidance of toxic and corrosive chemicals like oxalyl chloride. |

| Process Intensification | Implementation of continuous flow chemistry. | Enhanced safety, scalability, and process control. |

Exploration of Unconventional Reactivity and Catalysis

The reactivity of the imidazolidine-2,4,5-trione core is largely centered around its three carbonyl groups, making it a versatile scaffold. Future research should delve into unconventional transformations that unlock new synthetic possibilities. The parabanic acid ring has been shown to undergo ring-opening reactions under certain conditions, such as with methanol, which suggests that its stability and reactivity can be modulated. rsc.org A systematic study of the ring-opening and ring-transformation reactions of this compound with various nucleophiles and under different conditions (e.g., photochemical, electrochemical) could yield novel molecular architectures.

Furthermore, the potential of these compounds in catalysis remains largely untapped. The arrangement of carbonyl groups and nitrogen atoms could allow this compound and its derivatives to act as organocatalysts or as ligands for transition metal catalysis. Research could be directed towards designing chiral versions of this compound to explore its application in asymmetric catalysis, a cornerstone of modern organic synthesis.

Design of Imidazolidine-2,4,5-trione Based Advanced Materials

The inherent thermal stability of the parabanic acid structure makes it an attractive building block for advanced materials. researchgate.net The incorporation of the this compound moiety into polymer backbones could lead to the development of high-performance polymers with desirable properties. The bulky, aliphatic cyclohexyl group may confer specific characteristics such as improved solubility in organic solvents, modified chain packing, and altered mechanical properties compared to aromatic-substituted analogues.

Future research could focus on the synthesis of polyamides, polyimides, or polyureas containing the this compound unit. researchgate.net These materials could be investigated for applications requiring high thermal resistance and electrical insulation. researchgate.net Additionally, the carbonyl groups within the trione (B1666649) ring offer sites for post-polymerization modification, enabling the tuning of material properties or the attachment of functional groups for applications in sensing, separation membranes, or as polymer-supported reagents.

| Material Class | Potential Monomer | Targeted Properties | Potential Applications |

| Polyimides | Diamine-functionalized this compound | High thermal stability, chemical resistance, low dielectric constant. | Electronics, aerospace components. |

| Polyamides | Diacid-functionalized this compound | High strength, good wear resistance. | High-performance fibers, engineering plastics. |

| Functional Polymers | Polymers with pendant this compound units | Tunable surface properties, specific binding capabilities. | Chemical sensors, separation media. |

Interdisciplinary Research at the Interface of Organic Chemistry and Other Disciplines

The most significant opportunities for this compound may lie at the intersection of organic chemistry with medicinal chemistry and chemical biology. N-substituted imidazolidine-2,4,5-triones have demonstrated a remarkable range of biological activities, acting as potent inhibitors of various enzymes. researchgate.net This suggests that the 1-cyclohexyl derivative could serve as a valuable scaffold for drug discovery.

Key research directions include:

Anticancer Agents: Derivatives of imidazolidine-2,4,5-trione have shown inhibitory activity against tyrosyl-DNA phosphodiesterases (TDP1), enzymes involved in DNA repair, making them promising targets for cancer therapy. nih.gov

Neurodegenerative Diseases: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by related compounds indicates potential for developing treatments for Alzheimer's disease. researchgate.netnih.gov

Anti-inflammatory and Antidiabetic Therapies: The scaffold has been used to develop inhibitors of soluble epoxide hydrolase (sEH), an enzyme linked to inflammation and hypertension. nih.govresearchgate.net Furthermore, related imidazolidine-2,4-dione structures have been investigated as inhibitors of protein tyrosine phosphatase-1B (PTP1B), a target for type 2 diabetes. nih.gov

Anticonvulsants: Parabanic acid derivatives have been synthesized and evaluated for their anticonvulsant potential, showing promise in preclinical models of epilepsy. nih.govresearchgate.net

Future work should involve the synthesis of a library of this compound analogues and their systematic screening against a panel of biologically relevant targets. Computational modeling and molecular dynamics simulations could guide the rational design of more potent and selective inhibitors. nih.govnih.gov

Challenges and Opportunities in the Field of Imidazolidine-2,4,5-trione Chemistry

The exploration of this compound chemistry is not without its challenges, but these are intrinsically linked to significant opportunities.

Challenges:

Synthetic Efficiency: Developing scalable, cost-effective, and sustainable synthetic routes remains a primary hurdle. hilarispublisher.com

Reactivity Control: Selectively functionalizing one of the three carbonyl groups in the trione ring is a significant synthetic challenge that needs to be overcome to fully exploit this scaffold.

Physicochemical Properties: While the cyclohexyl group may enhance solubility, achieving the optimal balance of lipophilicity and aqueous solubility for biological applications requires careful molecular design. mdpi.comnih.gov

Biological Specificity: A major challenge in drug development is designing inhibitors that are highly selective for their target enzyme to minimize off-target effects and potential toxicity. nih.govhilarispublisher.com

Opportunities:

Medicinal Chemistry Scaffold: The imidazolidine-2,4,5-trione core is a "privileged scaffold" with proven biological activity against multiple enzyme classes, offering vast potential for developing new therapeutics. researchgate.netnih.govnih.gov

Versatile Building Block: Its rich functionality makes it a versatile intermediate for the synthesis of more complex molecules and heterocyclic systems. researchgate.net

Advanced Materials: The stability of the parabanic ring is a key asset for creating novel polymers and functional materials with tailored properties. researchgate.net

Fundamental Research: Investigating the unique electronic structure, reactivity, and non-covalent interactions of this compound class can provide fundamental insights into organic chemistry. nih.gov

常见问题

Basic Research Questions

Q. What are the established synthetic methodologies for 1-Cyclohexylimidazolidine-2,4,5-trione, and what factors influence reaction yields?

- Methodological Answer: Synthesis typically involves cyclocondensation reactions between cyclohexylamine and carbonyl-containing precursors, such as diketones or urea derivatives. For analogous imidazolidine-triones, nucleophilic substitution reactions under controlled pH and temperature (e.g., 50–80°C) yield products with 45–50% efficiency. Key factors include stoichiometric ratios of reactants, solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Lewis acids). Post-synthesis purification via column chromatography or recrystallization is critical for yield optimization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer:

- IR Spectroscopy: Identifies carbonyl stretches (1700–1750 cm⁻¹) and N–H bending modes (1500–1600 cm⁻¹).

- NMR Analysis: ¹H NMR resolves cyclohexyl proton environments (δ 1.2–2.0 ppm), while ¹³C NMR confirms carbonyl carbons (δ 160–180 ppm).

- Elemental Analysis: Validates purity (e.g., C, H, N content within ±0.3% of theoretical values).

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺). These methods were validated in studies of structurally related cyclohexyl-pyrrolidine derivatives .

Q. How does the cyclohexyl substituent influence the compound’s solubility and reactivity compared to other alkyl/aryl analogs?

- Methodological Answer: The cyclohexyl group increases lipophilicity, reducing aqueous solubility but enhancing membrane permeability. Comparative logP measurements (via shake-flask or HPLC methods) and reactivity studies (e.g., hydrolysis rates in acidic/basic media) against ethyl or benzyl analogs reveal steric and electronic effects. For example, cyclohexyl derivatives exhibit slower hydrolysis due to steric hindrance, as observed in imidazolidine-trione stability assays .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer: Discrepancies may arise from solvent effects, conformational flexibility, or protonation states. Strategies include:

- Multi-Technique Validation: Cross-validate NMR data with X-ray crystallography (if crystals are obtainable) or DFT-optimized structures.

- Dynamic NMR Studies: Probe temperature-dependent conformational changes (e.g., coalescence experiments for cyclohexyl ring flipping).

- Solvent Modeling: Incorporate explicit solvent molecules in computational simulations to match experimental conditions. This approach aligns with frameworks for resolving spectral inconsistencies in heterocyclic systems .

Q. What experimental strategies assess the stability of this compound under hydrolytic or thermal stress?

- Methodological Answer:

- Hydrolytic Stability: Incubate the compound in buffered solutions (pH 1–13) at 37°C, monitoring degradation via HPLC over 24–72 hours.

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures and accelerated aging studies (e.g., 40°C/75% relative humidity for 6 months). Related imidazolidine-triones showed stability in hydrothermal biomass conversion studies, suggesting protocol adaptations .

Q. How should bioactivity assays be designed to evaluate the fungicidal potential of this compound derivatives?

- Methodological Answer:

- In Vitro Assays: Use agar well diffusion or microdilution methods against plant pathogens (e.g., Phytophthora infestans). Include positive controls (e.g., Cymoxanil) and measure minimum inhibitory concentrations (MICs).

- Structure-Activity Relationship (SAR): Synthesize derivatives with varied substituents (e.g., halogenation at specific positions) and correlate bioactivity with electronic parameters (Hammett σ values) or steric bulk. Similar approaches were used for imidazolidine-triones with herbicidal activity .

Q. What role does the imidazolidine-trione core play in modulating biological activity, and how can it be chemically modified for enhanced efficacy?

- Methodological Answer: The trione core acts as a hydrogen-bond acceptor, facilitating target binding. Modifications include:

- Ring Functionalization: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.

- Heteroatom Substitution: Replace oxygen with sulfur (e.g., thione analogs) to alter redox properties.

- Hybrid Derivatives: Conjugate with bioactive moieties (e.g., benzothiazoles) to exploit synergistic effects. These strategies are validated in studies of antifungal imidazolidine-triones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。